Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Description

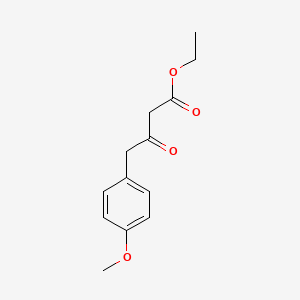

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-4-6-12(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEJIZHZTDVNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566099 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32711-91-4 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis and drug development. The document delves into the core chemical principles, reaction mechanisms, and practical laboratory procedures for the preparation of this target molecule. A detailed, field-proven experimental protocol is presented, emphasizing safety, efficiency, and product purity. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and process development, offering both theoretical insights and actionable methodologies.

Introduction and Significance

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, also known as ethyl p-anisoylacetate, belongs to the class of β-keto esters. These compounds are highly versatile building blocks in organic synthesis due to the presence of multiple reactive sites: a ketone, an ester, and an active methylene group. This trifecta of functionality allows for a wide range of subsequent chemical transformations, including alkylations, acylations, and cyclization reactions to form complex heterocyclic systems.

The methoxy-substituted phenyl ring in Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate makes it a particularly relevant precursor for the synthesis of various pharmacologically active molecules. The 4-methoxyphenyl moiety is a common feature in numerous drug candidates and approved drugs, contributing to their binding affinity and pharmacokinetic properties. For instance, analogous β-keto esters are crucial intermediates in the synthesis of anticoagulants, anti-inflammatory agents, and antivirals. A notable example is the use of a similar compound, ethyl 4-methoxy-3-oxobutanoate, as a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir. The structural features of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate make it a compound of significant interest for the development of novel therapeutics.

This guide will focus on the most reliable and efficient synthetic pathway to this important intermediate: the crossed Claisen condensation.

The Synthetic Pathway: A Deep Dive into the Crossed Claisen Condensation

The most direct and widely employed method for the synthesis of β-keto esters like Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is the Claisen condensation. Specifically, a crossed Claisen condensation is utilized, which involves the reaction between two different esters.

In this case, the reaction occurs between an ester of 4-methoxybenzoic acid (such as ethyl 4-methoxybenzoate) and ethyl acetate. The key to a successful crossed Claisen condensation lies in the differential reactivity of the two ester partners. Ethyl 4-methoxybenzoate lacks α-hydrogens and therefore cannot be deprotonated to form an enolate. In contrast, ethyl acetate possesses acidic α-hydrogens and can readily form an enolate in the presence of a strong base. This disparity ensures that ethyl acetate acts as the nucleophilic component (the enolate) and ethyl 4-methoxybenzoate serves as the electrophilic component (the acylating agent), thus minimizing self-condensation products.

Reaction Mechanism

The reaction is typically carried out in the presence of a strong, non-nucleophilic base, with sodium ethoxide being a common and effective choice. The mechanism proceeds through the following key steps:

-

Enolate Formation: Sodium ethoxide abstracts an α-proton from ethyl acetate to form a resonance-stabilized enolate ion. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 4-methoxybenzoate, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group and forming the desired β-keto ester, Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate.

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester is more acidic than ethanol (the conjugate acid of the ethoxide base). Therefore, the ethoxide ion readily deprotonates the active methylene group of the product to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: A final workup with a dilute acid is required to protonate the enolate of the β-keto ester and yield the final product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Ethyl 4-methoxybenzoate | C10H12O3 | 180.20 | 18.02 g (0.1 mol) | >98% |

| Ethyl Acetate | C4H8O2 | 88.11 | 26.43 g (0.3 mol) | Anhydrous, >99.5% |

| Sodium Ethoxide | C2H5NaO | 68.05 | 7.48 g (0.11 mol) | >96% |

| Toluene | C7H8 | 92.14 | 200 mL | Anhydrous |

| Diethyl Ether | C4H10O | 74.12 | As needed | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (1M aq.) | 37% |

| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - |

| Silica Gel | SiO2 | 60.08 | As needed | 60-120 mesh |

| Hexane | C6H14 | 86.18 | As needed | HPLC grade |

| Ethyl Acetate | C4H8O2 | 88.11 | As needed | HPLC grade |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Safety Precautions

-

Sodium ethoxide is highly corrosive, flammable, and reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toluene and diethyl ether are flammable liquids. Work in a well-ventilated area and avoid open flames or sparks.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Charge the flask with sodium ethoxide (7.48 g, 0.11 mol) and anhydrous toluene (100 mL).

-

In the addition funnel, place a solution of ethyl 4-methoxybenzoate (18.02 g, 0.1 mol) and anhydrous ethyl acetate (26.43 g, 0.3 mol) in anhydrous toluene (100 mL).

-

-

Reaction:

-

Begin stirring the sodium ethoxide suspension in toluene.

-

Slowly add the solution from the addition funnel to the reaction flask over a period of approximately 1-2 hours. A gentle reflux may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL).

-

Transfer the mixture to a separatory funnel and acidify to a pH of ~5-6 with 1M hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude product can be purified by column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane).

-

Procedure:

-

Pack a chromatography column with silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute with the hexane/ethyl acetate mixture, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate as a pale yellow oil.

-

Characterization of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H16O4 | PubChem |

| Molar Mass | 236.26 g/mol | PubChem |

| Appearance | Pale yellow oil | Typical for β-keto esters |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in most organic solvents | - |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the aromatic protons (two doublets), and the active methylene protons (a singlet). The presence of keto-enol tautomerism may lead to additional, smaller peaks.

-

Predicted shifts (CDCl₃, 400 MHz): δ 7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 3.9 (s, 2H, -COCH₂CO-), 3.8 (s, 3H, -OCH₃), 1.2 (t, 3H, -OCH₂CH₃).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons, the methoxy carbon, the ethyl group carbons, and the methylene carbon.

-

Predicted shifts (CDCl₃, 100 MHz): δ 202 (C=O, ketone), 167 (C=O, ester), 164 (Ar-C), 130 (Ar-CH), 126 (Ar-C), 114 (Ar-CH), 61 (-OCH₂CH₃), 55 (-OCH₃), 46 (-COCH₂CO-), 14 (-OCH₂CH₃).

-

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (ketone and ester) and C-O stretching vibrations.

-

Characteristic peaks (cm⁻¹): ~1745 (C=O stretch, ester), ~1720 (C=O stretch, ketone), ~1605 (C=C stretch, aromatic), ~1250 and ~1030 (C-O stretch, ether and ester).

-

Applications and Future Perspectives

As a versatile intermediate, Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate can be utilized in a variety of synthetic applications. Its active methylene group can be readily alkylated or acylated to introduce further complexity. The β-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.

Future research could focus on the development of more environmentally friendly and efficient synthetic methods, such as using solid-supported catalysts or flow chemistry. Furthermore, the exploration of this intermediate in the synthesis of novel bioactive compounds, particularly in the areas of antiviral and anticancer research, holds significant promise.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate via a crossed Claisen condensation. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable intermediate for further synthetic endeavors. The information presented herein is intended to empower scientists and professionals in drug development with the knowledge to efficiently access this important chemical building block.

References

-

Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [Link]

-

Wikipedia. (2023, November 11). Claisen condensation. [Link]

-

JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

-

PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. [Link]

-

Gelest, Inc. (2015, February 11). SODIUM ETHOXIDE, 21% in ethanol Safety Data Sheet. [Link]

-

PubChem. Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. [Link]

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

-

Chemistry LibreTexts. (2023, September 30). 23.7: The Claisen Condensation Reaction. [Link]

-

ResearchGate. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

-

University of Michigan. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

-

Organic Syntheses. ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). [Link]

-

Rieke Metals. Ethyl 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoate. [Link]

-

Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate (CAS: 32711-91-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a versatile β-keto ester that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its chemical structure, featuring a reactive β-keto ester moiety and a methoxy-substituted phenyl ring, makes it an attractive building block for the synthesis of a variety of complex molecules and heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic profile, and potential applications, with a focus on providing practical insights for laboratory and process development.

Chemical Properties and Structure

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, with the CAS number 32711-91-4, possesses a molecular formula of C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . The molecule's structure is characterized by an ethyl ester group, a ketone at the β-position relative to the ester, and a 4-methoxyphenyl substituent at the γ-position.

Table 1: Physicochemical Properties of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

| Property | Value | Source |

| CAS Number | 32711-91-4 | N/A |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| Appearance | Pale yellow oil (predicted) | General knowledge |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | General knowledge |

Synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

The most logical and established synthetic route to Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is through a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of an ester with another ester or a ketone. In this case, the likely precursors are ethyl 4-methoxyphenylacetate and ethyl acetate, with a strong base such as sodium ethoxide.

Reaction Scheme

Caption: Claisen condensation for the synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate.

Detailed Experimental Protocol (Proposed)

This protocol is based on the principles of the Claisen condensation and may require optimization.

Materials:

-

Ethyl 4-methoxyphenylacetate

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Addition of Esters: To the stirred solution, add a mixture of ethyl 4-methoxyphenylacetate (1 equivalent) and an excess of anhydrous ethyl acetate (acting as both reactant and solvent).

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methoxy group, the aromatic protons, and the methylene and methine protons of the butanoate chain. Due to keto-enol tautomerism, two sets of signals may be observed.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ethyl) | ~1.2 | Triplet | 3H |

| CH₂ (ethyl) | ~4.1 | Quartet | 2H |

| CH₂ (C2) | ~3.5 | Singlet | 2H |

| CH₂ (C4) | ~3.8 | Singlet | 2H |

| OCH₃ | ~3.8 | Singlet | 3H |

| Aromatic (ortho to OCH₃) | ~6.9 | Doublet | 2H |

| Aromatic (meta to OCH₃) | ~7.2 | Doublet | 2H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~61 |

| CH₂ (C2) | ~50 |

| C=O (C3, ketone) | ~202 |

| CH₂ (C4) | ~45 |

| OCH₃ | ~55 |

| Aromatic (quaternary, C-OCH₃) | ~159 |

| Aromatic (CH) | ~114, 130 |

| Aromatic (quaternary, C-CH₂) | ~128 |

| C=O (C1, ester) | ~167 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1740 | Strong |

| C=O (ketone) | ~1715 | Strong |

| C-O (ester) | ~1200-1100 | Strong |

| C-H (aromatic) | ~3100-3000 | Medium |

| C-H (aliphatic) | ~2980-2850 | Medium |

| C=C (aromatic) | ~1600, 1500 | Medium |

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 236

-

Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 191), loss of the ethyl group (-C₂H₅, m/z = 207), and cleavage at the α-position to the ketone.

Applications in Drug Development

β-Keto esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[2] Their ability to undergo various chemical transformations, such as alkylation, acylation, and cyclization, makes them versatile building blocks. A structurally related compound, ethyl 4-methoxy-3-oxobutanoate, is a key intermediate in the synthesis of Dolutegravir, an important antiretroviral drug used to treat HIV infection.[3] This suggests that Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate could be a valuable precursor for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and other bioactive molecules.

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is not publicly available. However, based on the safety information for structurally similar compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: May cause respiratory irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical compounds. While detailed experimental and spectroscopic data are not widely published, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthetic protocol via Claisen condensation offers a practical route for its preparation. As with any chemical synthesis, careful optimization and characterization are essential for successful implementation. Further research into the applications of this compound is warranted and could lead to the discovery of novel and valuable molecules.

References

[3] Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). Retrieved from [4] Table of Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [5] New J. Chem Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from 4-(4-METHOXY-PHENYL)-3-OXO-BUTYRIC ACID ... - ChemicalBook. (n.d.). Retrieved from [6] 32711-91-4 | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. (n.d.). Retrieved from [7] 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Retrieved from [8] AK Scientific, Inc. (n.d.). Retrieved from [9] 2954-68-9 | Ethyl 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoate | ChemScene. (n.d.). Retrieved from [10] Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | C13H14O5 | CID 287267 - PubChem. (n.d.). Retrieved from [11] 32711-91-4|Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate - BLDpharm. (n.d.). Retrieved from [12] safety data sheet. (n.d.). Retrieved from [1] Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem. (n.d.). Retrieved from [13] SAFETY DATA SHEET - Fisher Scientific. (2024, March 29). Retrieved from [14] ir | ORGANIC CHEMISTRY SELECT - WordPress.com. (n.d.). Retrieved from [2] Pharma API Intermediates. (n.d.). Retrieved from [15] Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | C13H16O4 | CID 14959491 - PubChem. (n.d.). Retrieved from Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate - SpectraBase. (n.d.). Retrieved from [16] Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). Retrieved from [17] An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate - Benchchem. (n.d.). Retrieved from [18] Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099 - PubChem - NIH. (n.d.). Retrieved from [19] Ethyl 4-butoxy-4-methoxy-2-methyl-butanoate - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [20] Ethyl 3-(4-methoxybenzoyl)propionate - SpectraBase. (n.d.). Retrieved from [21] Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem - NIH. (n.d.). Retrieved from [22] infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [23] Ethyl 3-oxobutanoate - Sigma-Aldrich. (n.d.). Retrieved from [24] STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved from [25] Synthesis of ethyl 4-ethoxybenzoate - PrepChem.com. (n.d.). Retrieved from [26] Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate - ResearchGate. (n.d.). Retrieved from

Sources

- 1. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxyphenylacetic acid ethyl ester [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. warszawa.intercontinental.com [warszawa.intercontinental.com]

- 7. hmdb.ca [hmdb.ca]

- 8. aksci.com [aksci.com]

- 9. chemscene.com [chemscene.com]

- 10. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | C13H14O5 | CID 287267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 32711-91-4|Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 12. media.adeo.com [media.adeo.com]

- 13. fishersci.com [fishersci.com]

- 14. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 15. Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | C13H16O4 | CID 14959491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. Ethyl 3-oxobutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 24. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 25. prepchem.com [prepchem.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a valuable β-keto ester in the field of organic synthesis and medicinal chemistry. This document delves into its chemical identity, structural characteristics, synthesis methodologies, potential applications, and safety considerations, serving as a critical resource for professionals in research and drug development.

Chemical Identity and Structure

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a carbonyl compound possessing both a ketone and an ester functional group. This bifunctionality makes it a versatile synthon for the construction of more complex molecular architectures.

Systematic Name (IUPAC): Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate[1]

Chemical Structure:

Caption: Chemical structure of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 32711-91-4 | [1] |

| Molecular Formula | C13H16O4 | [2] |

| Molecular Weight | 236.26 g/mol | [2] |

| Canonical SMILES | CCOC(=O)CC(=O)Cc1ccc(cc1)OC | [2] |

| InChI | InChI=1S/C13H16O4/c1-3-17-13(15)8-12(14)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | [2] |

| InChIKey | YWYNXFMAOFZJGJ-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| Appearance | Expected to be a liquid or low-melting solid | Based on similar β-keto esters |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water. | Based on its chemical structure |

| pKa (most acidic proton) | ~10-11 | Estimated for the α-proton between the two carbonyl groups, typical for β-keto esters. |

Synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

The synthesis of β-keto esters such as Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is classically achieved through the Claisen condensation . This reaction involves the base-catalyzed condensation of two ester molecules, where one acts as the nucleophile (after deprotonation at the α-carbon) and the other as the electrophile.

A plausible and efficient synthetic route for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a crossed Claisen condensation between ethyl acetate and a suitable ester of 4-methoxyphenylacetic acid, such as ethyl 4-methoxyphenylacetate.

Caption: General workflow for the synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate via Claisen condensation.

Experimental Protocol: Crossed Claisen Condensation

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

-

Ethyl 4-methoxyphenylacetate

-

Ethyl acetate (dried)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Addition of Esters: A mixture of ethyl 4-methoxyphenylacetate (1 equivalent) and an excess of dry ethyl acetate (acting as both reactant and solvent) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

-

Reaction: The reaction mixture is then gently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol and ethyl acetate are removed under reduced pressure. The resulting residue is cooled in an ice bath and acidified with 1 M HCl until the pH is acidic.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Development

β-Keto esters are crucial building blocks in the synthesis of a wide array of heterocyclic compounds, which are prevalent in many pharmaceutical agents. While specific applications of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate are not extensively documented, its structural features suggest significant potential in drug discovery.

A closely related analog, Ethyl 4-methoxy-3-oxobutanoate (CAS 66762-68-3), is a key intermediate in the synthesis of Dolutegravir , an important antiretroviral medication used for the treatment of HIV infection.[3] This highlights the utility of such β-keto esters in the construction of complex, biologically active molecules.

Caption: Potential synthetic utility of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate in generating diverse heterocyclic scaffolds.

The presence of the 4-methoxyphenyl group can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring can direct further chemical modifications.

Safety and Handling

Table 3: Potential Hazard Statements

| Hazard Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via the Claisen condensation provides a reliable route to this β-keto ester. While further research is needed to fully explore its specific applications, its structural similarity to key intermediates in the synthesis of established pharmaceuticals underscores its importance as a building block for the development of novel therapeutic agents. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing guidance from data on analogous structures.

References

- AK Scientific, Inc. Ethyl 4-(4-methoxyphenyl)

- Sigma-Aldrich.

- PubChem. Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099.

- Molbase. ethyl (4-methoxyphenyl)

- Key Applications of Ethyl 4-methoxy-3-oxobutano

- ChemicalBook. 1226236-24-3(ethyl 4-(3-fluoro-4-methoxyphenyl)

- BLDpharm. 32711-91-4|Ethyl 4-(4-methoxyphenyl)

- ChemScene. 2954-68-9 | Ethyl 4-(4-Methoxy-3-methylphenyl)

- Thermo Fisher Scientific.

- Fisher Scientific.

- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).

- Chemsrc. ethyl 4-(4-methoxyphenyl)

- AKSci. 32711-91-4 Ethyl 4-(4-methoxyphenyl)

- University of Michigan.

- ChemicalBook. 4-(4-METHOXY-PHENYL)-3-OXO-BUTYRIC ACID ETHYL ESTER.

- Benchchem.

- Organic Syntheses.

- BLDpharm. 2881-83-6|Ethyl (4-Methoxybenzoyl)

- PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145.

- Northwestern University.

- ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking.

Sources

An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate: Properties, Synthesis, and Applications

Abstract

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a versatile β-keto ester that serves as a crucial intermediate in advanced organic synthesis. Its unique molecular architecture, featuring ketone and ester functionalities separated by a methylene group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic analysis, a robust synthesis protocol via Claisen condensation, and a discussion of its reactivity and applications for researchers, particularly those in drug discovery and development. While experimental spectral data is not widely published, this document presents a detailed, predicted analysis based on established principles of spectroscopy to serve as a reliable reference for characterization.

Chemical Identity and Physicochemical Properties

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a polyfunctional organic molecule valued for its role as a synthetic building block. Its identity is defined by the following key identifiers and properties.

Molecular Structure and Identifiers

The structure features a 4-methoxyphenyl group attached to a four-carbon butanoate chain, with a ketone at the C3 position and an ethyl ester at the C1 position.

Caption: Chemical Structure of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate.

Data Summary Table

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | [1] |

| CAS Number | 32711-91-4 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | [3] |

| Physical State | Liquid | Commercial Suppliers |

| Synonyms | Ethyl 4-methoxyphenylacetoacetate | Commercial Suppliers |

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, this section provides a predictive analysis of the key spectroscopic features essential for the structural verification of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate.

Keto-Enol Tautomerism

A critical feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[3] This equilibrium is influenced by solvent and temperature, and both forms are often observable by NMR spectroscopy. The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.

Caption: Keto-Enol Tautomerism in β-Keto Esters.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for both the keto and enol forms.

-

Enol Tautomer Signals:

-

~12.0 ppm (s, 1H): A highly deshielded singlet for the enolic hydroxyl proton, characteristic of strong intramolecular hydrogen bonding.

-

~7.1-7.3 ppm (d, 2H) & ~6.8-6.9 ppm (d, 2H): Two doublets for the AA'BB' system of the 1,4-disubstituted benzene ring.

-

~5.5 ppm (s, 1H): A singlet for the vinylic proton (=CH-).

-

~4.2 ppm (q, 2H): A quartet for the ester methylene protons (-OCH₂CH₃).

-

~3.8 ppm (s, 3H): A singlet for the methoxy protons (-OCH₃).

-

~1.3 ppm (t, 3H): A triplet for the ester methyl protons (-OCH₂CH₃).

-

-

Keto Tautomer Signals:

-

~7.1-7.3 ppm (d, 2H) & ~6.8-6.9 ppm (d, 2H): Aromatic protons, likely overlapping with the enol signals.

-

~4.2 ppm (q, 2H): Ester methylene protons, overlapping with the enol signal.

-

~3.8 ppm (s, 3H): Methoxy protons, overlapping with the enol signal.

-

~3.9 ppm (s, 2H): A sharp singlet for the benzylic methylene protons (-COCH₂-Ar).

-

~3.5 ppm (s, 2H): A singlet for the active methylene protons (-COCH₂CO-).

-

~1.3 ppm (t, 3H): Ester methyl protons, overlapping with the enol signal.

-

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

-

~201 ppm: Ketone carbonyl carbon (C=O) of the keto form.

-

~170-175 ppm: Ester carbonyl carbon (C=O) and the enol C-OH carbon.

-

~158 ppm: Aromatic carbon attached to the methoxy group (C-OMe).

-

~128-130 ppm & ~114 ppm: Aromatic CH carbons.

-

~90-95 ppm: Vinylic CH carbon of the enol form.

-

~61 ppm: Ester methylene carbon (-OCH₂CH₃).

-

~55 ppm: Methoxy carbon (-OCH₃).

-

~50 ppm: Active methylene carbon (-COCH₂CO-) of the keto form.

-

~45 ppm: Benzylic methylene carbon (-CH₂-Ar) of the keto form.

-

~14 ppm: Ester methyl carbon (-OCH₂CH₃).

Infrared (IR) Spectroscopy (Predicted, Neat Film)

-

~3100-2900 cm⁻¹: C-H stretching from aromatic and aliphatic groups.

-

~1745 cm⁻¹: A strong absorption from the ester carbonyl (C=O) stretching.

-

~1715 cm⁻¹: A strong absorption from the ketone carbonyl (C=O) stretching. For the enol tautomer, this band may be shifted to lower wavenumbers (~1650 cm⁻¹) due to conjugation and hydrogen bonding.

-

~1610 cm⁻¹ & ~1510 cm⁻¹: C=C stretching vibrations from the aromatic ring.

-

~1250 cm⁻¹ & ~1030 cm⁻¹: Strong C-O stretching vibrations from the ester and ether linkages.

Mass Spectrometry (Predicted, EI)

-

Molecular Ion (M⁺): A peak at m/z = 236, corresponding to the molecular weight.

-

Key Fragmentations:

-

m/z = 191: Loss of the ethoxy group (•OCH₂CH₃, 45 Da).

-

m/z = 163: Loss of the ethyl ester group (•COOCH₂CH₃, 73 Da).

-

m/z = 121: A prominent peak corresponding to the 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), formed by cleavage alpha to the ketone. This is often a base peak for such structures.

-

Synthesis and Reactivity

The primary route for synthesizing β-keto esters is the Claisen Condensation . For an unsymmetrical product like Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a "crossed" or "directed" Claisen condensation is employed.[4]

Crossed Claisen Condensation: A Representative Protocol

This protocol describes the synthesis from Ethyl 4-methoxyphenylacetate and Ethyl acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure directed condensation.

Expertise & Causality: The use of LDA at low temperatures allows for the nearly quantitative formation of the enolate from Ethyl 4-methoxyphenylacetate before the introduction of the second ester (the electrophile). This prevents self-condensation of ethyl acetate and directs the reaction to form the desired crossed product. Sodium ethoxide, a traditional base, would result in a mixture of products because it establishes an equilibrium between all possible enolates and esters.[4]

Caption: Experimental Workflow for Directed Claisen Condensation.

Step-by-Step Methodology:

-

System Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

-

Base Preparation (LDA): Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.1 equivalents) dropwise, keeping the temperature below -70 °C. Stir for 30 minutes.

-

Enolate Formation: Add a solution of Ethyl 4-methoxyphenylacetate (1.0 equivalent) in anhydrous THF to the LDA solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Condensation: Add Ethyl acetate (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours.

-

Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing cold 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Core Reactivity

The synthetic utility of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate stems from the reactivity of the active methylene group (C2) and the two carbonyl centers.

-

Alkylation: The C2 protons are highly acidic (pKa ≈ 11 in DMSO) and can be easily removed by a base (e.g., NaOEt) to form a resonance-stabilized enolate. This enolate is a soft nucleophile that readily undergoes Sₙ2 reactions with alkyl halides, allowing for the introduction of various alkyl groups at the C2 position.[5] This is a cornerstone of the acetoacetic ester synthesis for producing substituted ketones.

-

Hydrolysis and Decarboxylation: Saponification of the ester group with aqueous base, followed by acidification, yields the corresponding β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation upon gentle heating to yield 4-(4-methoxyphenyl)butan-2-one.[5] This sequence provides a powerful method for synthesizing methyl ketones.

Applications in Research and Drug Development

While specific applications of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate are not extensively documented in dedicated publications, its structural class is fundamental to medicinal chemistry. β-Keto esters are key precursors for the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals.

-

Precursor to Heterocycles: The 1,3-dicarbonyl moiety can react with binucleophiles like hydrazine, hydroxylamine, or urea to form pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocycles are privileged scaffolds in drug discovery.

-

Scaffold for Bioactive Molecules: The related intermediate, Ethyl 4-methoxy-3-oxobutanoate, is a critical building block in the synthesis of the HIV integrase inhibitor Dolutegravir .[6] This highlights the importance of this chemical class in constructing complex, polycyclic APIs. The 4-methoxyphenyl group in the title compound can act as a key pharmacophoric element, engaging in hydrogen bonding or hydrophobic interactions within a biological target.

-

Foundation for Analogue Synthesis: For drug development professionals, this compound serves as an excellent starting point for creating libraries of analogues. The reactivity at the C2 position allows for systematic variation of substituents to explore structure-activity relationships (SAR) for a given biological target.

Safety and Handling

No specific GHS classification is available for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. However, based on data for structurally similar β-keto esters and general laboratory chemicals, the following precautions are advised:

-

Hazard Statements (Anticipated): May be harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Commercial suppliers recommend refrigerated storage (2-8°C).[2]

References

-

Fiveable. (n.d.). β-keto esters Definition. Retrieved January 21, 2026, from [Link].

-

PubChem. (n.d.). Ethyl 4-methoxy-3-oxobutanoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link].

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 21, 2026, from [Link].

-

PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link].

Sources

- 1. Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | C13H16O4 | CID 14959491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 32711-91-4|Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 3. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. TEREBIC ACID(79-91-4) 1H NMR [m.chemicalbook.com]

- 6. Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate for Research and Development

This guide provides a comprehensive overview of the safety considerations and handling protocols for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a key intermediate in various synthetic pathways within drug discovery and development. Given that detailed toxicological data for this specific compound is not extensively available, this document synthesizes information from structurally related compounds and established laboratory safety principles to offer a robust framework for its safe utilization by researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a beta-keto ester, a class of compounds widely recognized for their synthetic versatility.[1] An understanding of its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | [2] |

| Molecular Formula | C₁₃H₁₆O₄ | [2] |

| Molecular Weight | 236.26 g/mol | [2] |

| CAS Number | 32711-91-4 | [3] |

| Appearance | Not explicitly stated, but related compounds are liquids or solids.[4] | |

| Storage Temperature | Varies for related compounds, recommendations include room temperature or refrigerated (2-8°C).[5] |

Hazard Identification and Risk Assessment

Potential Hazards based on Analogous Compounds: [6][7]

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific experimental conditions, the quantities being used, and the potential for exposure.

Caption: Figure 1: Risk Assessment Workflow for Novel Compounds.

Safe Handling and Storage Protocols

Given the potential hazards, stringent adherence to safe handling and storage protocols is mandatory.

Engineering Controls

All manipulations of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][7] The fume hood provides a primary barrier of protection.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:[4][7]

-

Eye Protection: Safety glasses with side shields or chemical goggles are essential to prevent eye contact.[4]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.[7]

-

Skin and Body Protection: A lab coat should be worn to protect against skin contact. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.[4]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Contaminated clothing should be removed promptly and laundered before reuse.[4]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[7][8]

-

Depending on the stability of the compound, storage in a cool, dark place or under refrigeration (2-8°C) may be advisable, as is recommended for some related compounds.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Reactivity Profile of Beta-Keto Esters

Beta-keto esters are valuable synthetic intermediates due to their reactivity.[1][9] The presence of acidic alpha-hydrogens makes them susceptible to deprotonation by bases, forming enolates that can participate in various reactions, such as alkylation and condensation.[9] It is crucial to consider this reactivity when planning experiments and selecting reagents to avoid unintended and potentially hazardous side reactions.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[7]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate all non-essential personnel from the area.[4]

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.[4]

-

Absorb the spill with an inert material such as vermiculite, sand, or diatomite.[7]

-

Collect the absorbed material into a suitable, labeled container for disposal.[7]

-

Clean the spill area thoroughly.

Caption: Figure 2: Spill Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4]

-

Specific Hazards: Hazardous fumes may be emitted under fire conditions.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Disposal Considerations

All waste containing Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate must be handled as hazardous waste.[8] Disposal should be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[7] Do not allow the product to enter drains.[4]

Conclusion

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a valuable tool in the arsenal of medicinal chemists and process development scientists. However, its safe use hinges on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By adhering to the principles of risk assessment, utilizing appropriate engineering and personal protective controls, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this important beta-keto ester.

References

-

PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 4-methoxy-3-oxobutanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. National Center for Biotechnology Information. [Link]

- Safety Data Sheet for a related compound. (Note: This is a general reference to an SDS for a similar compound, as a specific one for the target was not found).

-

MarkHerb. Safety Data Sheet - Ethyl p-Methoxycinnamate. [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

ResearchGate. (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 32711-91-4|Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 4. markherb.com [markherb.com]

- 5. chemscene.com [chemscene.com]

- 6. Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cochise.edu [cochise.edu]

- 8. fishersci.com [fishersci.com]

- 9. aklectures.com [aklectures.com]

- 10. merckmillipore.com [merckmillipore.com]

Spectroscopic Data of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate: A Technical Guide

Introduction

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile precursor for the construction of more complex molecular architectures in pharmaceutical and materials science research. A comprehensive understanding of its chemical identity and purity is paramount, necessitating a detailed spectroscopic characterization. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, offering insights for researchers, scientists, and professionals in drug development. The interpretation of this data is crucial for confirming the compound's structure and for quality control in its synthesis and application.

Molecular Structure and Spectroscopic Correlation

The structure of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, with its distinct functional groups—an ethyl ester, a ketone, a methylene bridge, and a para-substituted aromatic ring—gives rise to a characteristic spectroscopic fingerprint. The following sections will dissect the data from various analytical techniques to validate this structure.

Caption: Molecular Structure of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.50 | Singlet | 2H | -CO-CH₂ -CO- |

| ~3.80 | Singlet | 3H | Ar-OCH₃ |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.90 | Doublet | 2H | Aromatic H (ortho to -OCH₃) |

| ~7.15 | Doublet | 2H | Aromatic H (meta to -OCH₃) |

The ¹H NMR spectrum exhibits characteristic signals that confirm the presence of all proton environments in the molecule. The ethyl group of the ester is identified by the triplet at ~1.25 ppm and the quartet at ~4.15 ppm, with their coupling pattern confirming their adjacency. The singlet at ~3.50 ppm corresponds to the active methylene protons situated between the two carbonyl groups. The sharp singlet at ~3.80 ppm is indicative of the methoxy group protons on the aromatic ring. The aromatic region displays two doublets, characteristic of a para-substituted benzene ring.

¹³C NMR Spectral Data and Interpretation

| Chemical Shift (δ) ppm | Assignment |

| ~14.1 | -O-CH₂-CH₃ |

| ~50.0 | -CO-CH₂ -CO- |

| ~55.5 | Ar-OCH₃ |

| ~61.5 | -O-CH₂ -CH₃ |

| ~114.0 | Aromatic CH (ortho to -OCH₃) |

| ~127.0 | Aromatic C (ipso, attached to butanoate chain) |

| ~130.0 | Aromatic CH (meta to -OCH₃) |

| ~160.0 | Aromatic C (ipso, attached to -OCH₃) |

| ~167.0 | C =O (Ester) |

| ~202.0 | C =O (Ketone) |

The ¹³C NMR spectrum provides complementary evidence for the carbon skeleton. The upfield signals at ~14.1 ppm and ~61.5 ppm correspond to the ethyl ester carbons. The methoxy carbon appears at its characteristic chemical shift of ~55.5 ppm. The methylene carbon between the two carbonyls is found around ~50.0 ppm. The aromatic carbons are observed in the range of ~114.0 to ~160.0 ppm. The two distinct carbonyl carbons are clearly resolved, with the ester carbonyl appearing at ~167.0 ppm and the ketone carbonyl further downfield at ~202.0 ppm, consistent with their electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1720 | Strong | C=O stretching (ketone) |

| ~1610, ~1510 | Medium-Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1170 | Strong | C-O stretching (ester) |

The IR spectrum of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate displays strong absorption bands characteristic of its functional groups. The two distinct carbonyl stretching vibrations are of particular diagnostic value: the ester carbonyl typically absorbs at a higher frequency (~1745 cm⁻¹) than the ketone carbonyl (~1720 cm⁻¹). The presence of the aromatic ring is confirmed by the C=C stretching bands around 1610 and 1510 cm⁻¹. The strong absorptions at ~1250 cm⁻¹ and ~1170 cm⁻¹ are indicative of the C-O stretching vibrations of the aryl ether and the ester group, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₁₃H₁₆O₄ = 236.26 g/mol ). The fragmentation pattern will provide valuable structural information.

Caption: Proposed key fragmentation pathways for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate in EI-MS.

Expected Key Fragments:

-

m/z = 236: Molecular ion peak ([M]⁺).

-

m/z = 191: Loss of the ethoxy radical (•OCH₂CH₃) from the ester group.

-

m/z = 135: A prominent peak corresponding to the 4-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺), formed through cleavage alpha to the ketone.

-

m/z = 121: The 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), arising from further fragmentation or rearrangement.

-

m/z = 107: Loss of CO from the 4-methoxybenzoyl cation.

The observation of these characteristic fragments in the mass spectrum would provide strong corroborating evidence for the proposed structure of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous characterization of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. Each technique offers complementary information that, when integrated, confirms the molecular structure with a high degree of confidence. This guide serves as a valuable resource for scientists, enabling them to verify the identity and purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their research and development endeavors.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

This guide provides an in-depth exploration of the solubility characteristics of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methods for empirical determination, and predictive analysis based on its physicochemical properties.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a critical physicochemical parameter that influences its behavior in both chemical reactions and biological systems. In process chemistry, solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation development. For medicinal chemistry, aqueous solubility is a key determinant of a compound's bioavailability and pharmacokinetic profile. A thorough understanding of a compound's solubility in a diverse range of solvents is therefore paramount for efficient and successful research and development.

This guide will provide a detailed examination of the factors influencing the solubility of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, offering both theoretical insights and practical methodologies for its assessment.

Physicochemical Properties of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Below is a summary of the key computed properties for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate and a closely related isomer, which provide a foundation for predicting its solubility behavior.

Table 1: Physicochemical Properties

| Property | Value (for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate) | Value (for Ethyl 4-methoxyphenyl-4-oxobutanoate) | Source |

| Molecular Formula | C₁₃H₁₆O₄ | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | 236.26 g/mol | [1] |

| XLogP3-AA (logP) | - | 1.5 | [1] |

| Hydrogen Bond Donor Count | 0 | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [1] |

| Rotatable Bond Count | - | 7 | [1] |

| Topological Polar Surface Area (TPSA) | - | 52.6 Ų | [1] |

Note: Due to the limited availability of specific experimental data for the 3-oxo isomer, some properties of the 4-oxo isomer are provided for comparative purposes.

The presence of four hydrogen bond acceptors (the two carbonyl oxygens and the two ether oxygens) and a moderate logP value suggest that Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Based on its molecular structure, Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate possesses:

-

A nonpolar aromatic ring and alkyl chain: These contribute to van der Waals interactions and favor solubility in nonpolar solvents.

-

Polar ester, ketone, and ether functional groups: These create dipole moments and can act as hydrogen bond acceptors, promoting solubility in polar solvents.

Therefore, a qualitative prediction of its solubility in different solvent classes can be made:

Table 2: Predicted Qualitative Solubility of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Hydrogen bonding, Dipole-dipole, Dispersion | Sparingly soluble to Soluble | The ability of the solvent to act as a hydrogen bond donor can interact with the multiple hydrogen bond acceptors on the solute. However, the nonpolar regions of the molecule may limit solubility, particularly in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Dipole-dipole, Dispersion | Soluble | The strong dipole moments of these solvents can effectively solvate the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Dispersion | Sparingly soluble to Insoluble | The significant polarity of the solute molecule is not well-matched with the nonpolar nature of these solvents, leading to weaker solute-solvent interactions compared to solute-solute interactions. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The following are standard laboratory protocols for quantifying the solubility of a compound.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the "gold standard" for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Protocol:

-

Preparation: Add an excess amount of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial.[3]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibration time can vary, but 24 to 72 hours is typical to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid via centrifugation or filtration. Ensure the filter does not adsorb the solute.[3]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Solvent Addition Method

This method is a faster alternative to the equilibrium method and is particularly useful for screening solubility in multiple solvents.[4][5]

Principle: A known mass of the solute is suspended in a small amount of an anti-solvent (a solvent in which it is poorly soluble). A good solvent is then titrated into the suspension until the solid completely dissolves. The solubility is calculated from the final composition of the solvent mixture.

Protocol:

-

Preparation: Accurately weigh a known amount of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate into a vial. Add a small, known volume of an anti-solvent to create a slurry.

-

Titration: While stirring, slowly add a known "good" solvent from a burette or syringe pump at a constant rate.

-

Endpoint Determination: The endpoint is the point at which the last solid particle dissolves, resulting in a clear solution. This can be observed visually or with the aid of a turbidity sensor.

-

Calculation: Record the total volume of the good solvent added. The solubility can be expressed as the concentration of the solute in the final solvent mixture.

Conclusion

The solubility of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a multifaceted property governed by its molecular structure and the nature of the solvent. Based on its physicochemical properties, it is predicted to be soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and have limited solubility in nonpolar solvents. For precise and reliable data, the experimental methods outlined in this guide, particularly the equilibrium solubility method, are strongly recommended. A comprehensive understanding of its solubility will undoubtedly facilitate its effective use in chemical synthesis and drug development endeavors.

References

-

Boel, T., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]

-

University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link]

-

American Chemical Society. (2015). Solubility Determination from Clear Points upon Solvent Addition. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

-

LibreTexts Chemistry. (2022). 3.1: Physical properties of organic compounds. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

Sources

- 1. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

"Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate" potential biological activities

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Authored by: A Senior Application Scientist

Foreword: The Untapped Potential of a Versatile Scaffold